

Safety data sheet (SDS) for "2-Chloro-1-phenyl-1-hexanone"

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Compound of Interest

Compound Name: 2-Chloro-1-phenyl-1-hexanone

Cat. No.: B13414400

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An In-Depth Technical Guide on the Safety and Handling of **2-Chloro-1-phenyl-1-hexanone**

Executive Summary

2-Chloro-1-phenyl-1-hexanone (also known as

-chlorohexanophenone) is a potent alkylating agent belonging to the class of

-haloketones. While valuable as a synthetic intermediate for heterocycles and pharmaceutical scaffolds (including substituted cathinones), its high reactivity poses severe occupational hazards.

This compound acts as a lachrymator and vesicant (blistering agent). Its toxicity stems from its ability to irreversibly alkylate biological nucleophiles, particularly thiol groups in proteins. This guide moves beyond standard SDS templates to provide a mechanistic understanding of these risks, establishing a self-validating safety protocol for researchers.

Part 1: Chemical Identity & Characterization

Parameter	Specification
Chemical Name	2-Chloro-1-phenylhexan-1-one
Synonyms	-Chlorohexanophenone; 2-Chlorohexanophenone
Chemical Formula	C H ClO
Molecular Weight	210.70 g/mol
Physical State	Pale yellow to colorless liquid (at RT)
Boiling Point	~135–140 °C (at 15 mmHg) [Extrapolated from homologues]
Solubility	Insoluble in water; Soluble in DCM, EtOAc, MeOH
Stability	Hydrolyzes slowly in moisture; degrades in light. [1]

Part 2: Hazard Identification & Toxicology (The "Why")

Standard SDSs list hazards; this section explains the causality to enforce compliance.

The Alkylation Mechanism (SN2)

The core hazard of **2-Chloro-1-phenyl-1-hexanone** is the electrophilic carbon at the

-position. The adjacent carbonyl group withdraws electron density, making the C-Cl bond highly susceptible to nucleophilic attack.

- **Biological Target:** The compound rapidly alkylates cysteine residues on the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1) in sensory nerve endings.

- **Physiological Consequence:** This alkylation triggers massive calcium influx, interpreted by the nervous system as burning pain, leading to blepharospasm (uncontrollable blinking), lachrymation (tearing), and chemical burns.

GHS Classification & Signal Word: DANGER

Hazard Class	Category	Statement
Skin Corrosion/Irritation	1B	Causes severe skin burns and eye damage.
Eye Damage/Irritation	1	Causes serious eye damage (irreversible corneal opacity).
STOT - Single Exposure	3	May cause respiratory irritation (Lachrymator).[2]
Acute Toxicity (Oral)	4	Harmful if swallowed.

Part 3: Visualization of Toxicity Pathway

The following diagram illustrates the pathway from exposure to physiological response, highlighting the critical intervention points.



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Figure 1: Mechanistic pathway of

-halo ketone toxicity via TRPA1 activation.

Part 4: Safe Handling & Containment Strategy

Expert Insight: Standard nitrile gloves are insufficient for prolonged handling of

-halo ketones. The lipophilic nature of the hexyl chain facilitates rapid permeation through thin nitrile rubber.

Engineering Controls

- Primary Barrier: All handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.
- Secondary Containment: Use spill trays. Do not heat this compound in an open vessel; use reflux condensers with active cooling.

Personal Protective Equipment (PPE) Matrix

Protection Zone	Recommendation	Scientific Rationale
Hand Protection	Silver Shield® (Laminate) or Viton®.	Nitrile degrades/permeates in <15 mins. Laminate provides >4 hr breakthrough time.
Respiratory	Full-face respirator with OV/AG cartridges (if outside hood).	Prevents corneal absorption of vapors (lachrymatory effect bypasses half-masks).
Body	Chemical-resistant lab coat (Tyvek).	Cotton absorbs the liquid, holding the blistering agent against the skin.

Part 5: Emergency Response Protocols

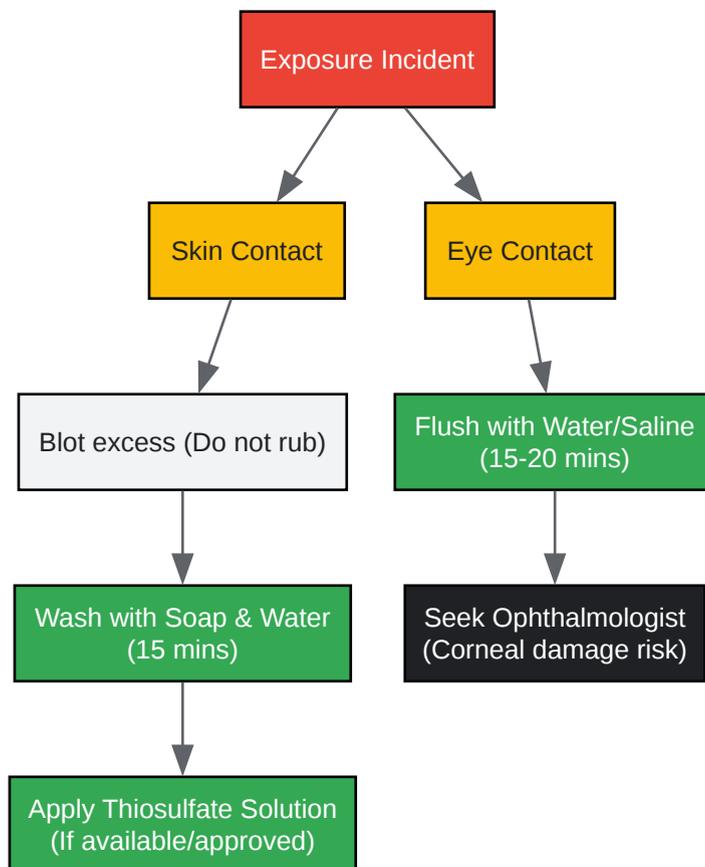
Core Directive: Water alone is inefficient for decontamination because the compound is lipophilic and hydrolyzes slowly. You must use a Chemical Neutralizer.

Decontamination Solution (The "Decon Mix")

Prepare a "Soft Nucleophile" solution to rapidly neutralize the alkylating agent:

- Formula: 10% Sodium Thiosulfate () in water + 1% Ethanol.
- Mechanism: Thiosulfate acts as a potent nucleophile, displacing the chloride ion and forming a non-toxic, water-soluble Bunte salt.

Exposure Response Workflow



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Figure 2: Immediate response protocol emphasizing mechanical removal and neutralization.

Part 6: Disposal & Environmental Impact[2][3]

Do not dispose of down the drain. This compound is toxic to aquatic life and can persist in plumbing traps, releasing lachrymatory vapors later.

- Quenching: Treat waste with an excess of aqueous sodium hydroxide (NaOH) or ammonia. This converts the -chloroketone into an -hydroxy ketone or amine, which are significantly less toxic.
- Verification: Check pH to ensure basicity (pH > 10) to drive hydrolysis.

- Disposal: Combine with organic solvent waste for incineration.

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Sources

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